5-Ethynyl-2-methoxyaniline
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Overview
Description
5-Ethynyl-2-methoxyaniline is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol . It is characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring, along with a methoxy group (-OCH₃) and an amino group (-NH₂). This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-iodo-5-methoxyaniline.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-iodo-5-methoxyaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) under an inert atmosphere.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as potassium fluoride (KF) in methanol to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
5-Ethynyl-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxyaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the amino group can form hydrogen bonds and interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylaniline: Lacks the methoxy group, making it less versatile in certain reactions.
5-Ethynyl-2-methoxyphenol: Contains a hydroxyl group instead of an amino group, altering its reactivity and applications.
5-Ethynyl-2-methoxybenzoic acid: Contains a carboxyl group, which significantly changes its chemical properties and uses.
Uniqueness
5-Ethynyl-2-methoxyaniline is unique due to the combination of the ethynyl, methoxy, and amino groups on the benzene ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
5-ethynyl-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJRNKJSSALCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663690 |
Source
|
Record name | 5-Ethynyl-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-19-0 |
Source
|
Record name | 5-Ethynyl-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynyl-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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